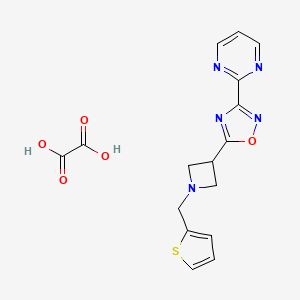
3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrimidine ring, an azetidine moiety, and a thiophene group. The synthesis typically involves multi-step reactions that incorporate various building blocks. Recent studies have highlighted methods such as:
- Condensation Reactions : Combining pyrimidine derivatives with thiophene-containing compounds.
- Cyclization Techniques : Utilizing oxadiazole intermediates to form the final product.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 1,3,4-oxadiazoles possess broad-spectrum activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole | Antibacterial | E. coli, S. aureus |
| 1,3,4-Oxadiazole Derivatives | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Study : A derivative similar to the target compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.
Anti-inflammatory Effects
Oxadiazoles have also been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole is influenced by:
- Substituents on the Oxadiazole Ring : Variations can enhance or diminish activity.
- Positioning of Functional Groups : The spatial arrangement affects binding affinity to biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of 3-(Pyrimidin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step reactions. The characterization of the compound is performed using various techniques including:
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight and structure.
Biological Activities
The compound exhibits a range of biological activities that are crucial for its application in drug development. Key areas of research include:
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds demonstrate potent anticancer properties. For instance, studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In several studies, it has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of the compound has been assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly significant for therapeutic applications in diseases associated with oxidative damage .
Case Studies
Several case studies have documented the successful application of this compound:
Eigenschaften
IUPAC Name |
oxalic acid;3-pyrimidin-2-yl-5-[1-(thiophen-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS.C2H2O4/c1-3-11(21-6-1)9-19-7-10(8-19)14-17-13(18-20-14)12-15-4-2-5-16-12;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZWCAGCQKSRQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














